(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(14-10-17-19-7-3-9-21-16(14)19)18-8-6-12-4-1-2-5-13(12)11-18/h1-2,4-5,10H,3,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIADWQBEUPKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[5,1-b][1,3]oxazine core, followed by the introduction of the dihydroisoquinoline group. Key steps include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups on the pyrazolo[5,1-b][1,3]oxazine or dihydroisoquinoline rings.
Reduction: Reduction reactions may be used to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions like reflux or room temperature.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development. Researchers may explore its efficacy and safety in treating various diseases.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related derivatives:
Key Observations:
Structural Variations and Bioactivity: The target compound’s dihydroisoquinoline group distinguishes it from analogs like the trifluoromethylpyridine-piperazine derivative . The dihydroisoquinoline moiety may enhance binding to CNS targets (e.g., opioid or serotonin receptors) due to its planar aromaticity, whereas the trifluoromethylpyridine substituent in the analog could improve metabolic stability and lipophilicity . The pyranopyrazole-oxazine hybrid in demonstrates how fused ring systems (e.g., pyrano-pyrazole) can enhance antitumor activity compared to simpler pyrazolo-oxazines.
Synthetic Strategies: The target compound’s synthesis likely involves multi-component reactions (e.g., coupling pyrazolo-oxazine precursors with dihydroisoquinoline intermediates), as seen in related oxazine derivatives . In contrast, fipronil’s synthesis emphasizes electrophilic substitution on pyrazole cores .
Pharmacological Potential: While fipronil is a commercial pesticide, the target compound and its analogs (e.g., ) are more likely candidates for drug discovery due to their modular scaffolds.
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure consists of a pyrazolo[5,1-b][1,3]oxazine moiety linked to a dihydroisoquinoline framework.
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. Inhibition of TP leads to reduced tumor proliferation and enhanced apoptotic pathways in cancer cells .
Case Study:
In a study by Sun et al., various pyrazolo derivatives were synthesized and tested for their TP inhibitory activity. The results demonstrated that specific modifications in the structure significantly enhanced their antitumor efficacy against various cancer cell lines .
Neuroprotective Effects
The compound also shows promise in treating central nervous system disorders. Compounds containing the pyrazolo ring have been reported to exhibit neuroprotective effects against conditions such as Alzheimer’s disease and Parkinson’s disease. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Research Findings:
A study highlighted the neuroprotective properties of similar pyrazolo compounds by demonstrating their ability to prevent neuronal cell death induced by neurotoxic agents. The mechanism was linked to the inhibition of inflammatory pathways and oxidative stress reduction .
Antimicrobial Properties
Some studies suggest that pyrazolo derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics. The structural features of these compounds allow them to interact with bacterial enzymes or receptors effectively .
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that typically start from readily available precursors. The structure-activity relationship studies have indicated that specific substitutions on the pyrazolo ring can significantly influence biological activity. For example, variations in the nitrogen substituents or the introduction of electron-withdrawing groups have been associated with enhanced potency against cancer cells .
Q & A
Q. What are the optimal synthetic routes for (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone, and how can reaction conditions be standardized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling. Aqueous-alcohol media are preferred for solubility and stability, with reaction optimization focusing on temperature (60–80°C), pH (7–9), and stoichiometric ratios of precursors. For example, pyrazole and oxazine intermediates are synthesized via cyclocondensation, followed by coupling with dihydroisoquinoline using carbodiimide-based coupling agents. Reaction progress is monitored via TLC and HPLC-MS to ensure purity ≥95% .
Q. How is structural confirmation achieved for this compound and its derivatives?
Methodological Answer: Structural elucidation employs a combination of:
- 1H NMR spectroscopy : To verify proton environments (e.g., dihydroisoquinoline NH at δ 3.1–3.3 ppm, pyrazolo-oxazin CH2 at δ 4.5–4.7 ppm).
- Elemental analysis : To confirm C, H, N, O composition within ±0.3% of theoretical values.
- HPLC-MS : For molecular ion ([M+H]+) identification and purity assessment (e.g., m/z 380–400 range).
Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry .
Q. What solubility and lipophilicity parameters are critical for in vitro assays?
Methodological Answer:
- Lipophilicity (LogP) : Calculated via SwissADME or experimental shake-flask method (LogP ~2.5–3.0 indicates moderate membrane permeability).
- Solubility : Tested in DMSO (≥50 mM stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry. Adjustments with co-solvents (e.g., PEG-400) may be required for biological assays .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing artifacts. Strategies include:
- Variable-temperature NMR : To detect conformational changes (e.g., broadening of NH peaks at elevated temperatures).
- DFT calculations : Compare theoretical NMR chemical shifts (using Gaussian or ORCA software) with experimental data.
- SC-XRD : Single-crystal X-ray diffraction provides definitive bond lengths/angles (e.g., dihedral angles between pyrazole and oxazine rings ~15–20°) .
Q. What experimental designs are appropriate for assessing environmental fate and ecotoxicological risks?
Methodological Answer: Adopt tiered testing per OECD guidelines:
- Phase 1 (Lab-scale) : Hydrolysis (pH 4–9), photolysis (UV-A/B exposure), and biodegradation (OECD 301F assay).
- Phase 2 (Ecotoxicology) : Acute toxicity (Daphnia magna LC50) and bioaccumulation (log Kow >3.5 triggers fish testing).
- Phase 3 (Field studies) : Soil/water compartment modeling using EPI Suite or EUSES .
Q. How can pharmacokinetic (PK) parameters be predicted and validated for this compound?
Methodological Answer:
- In silico prediction : SwissADME or GastroPlus for LogP, bioavailability (%F), and CYP450 metabolism (e.g., CYP3A4 inhibition risk).
- In vitro validation : Caco-2 permeability assays (Papp >1 × 10⁻⁶ cm/s indicates good absorption).
- In vivo PK : Rodent studies with LC-MS/MS plasma analysis (t1/2, AUC, Cmax) under GLP conditions .
Q. What strategies mitigate off-target effects in receptor-binding studies?
Methodological Answer:
- Selectivity screening : Use panels of related receptors (e.g., aminergic GPCRs, kinases) via radioligand binding or TR-FRET.
- Structure-activity relationship (SAR) : Modify substituents on the dihydroisoquinoline moiety to reduce affinity for non-target proteins.
- Cryo-EM/MD simulations : Identify key binding-pocket residues to guide rational design .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
Methodological Answer:
- QC protocols : Enforce strict HPLC purity thresholds (>98%) and characterize impurities via HRMS.
- Bioassay standardization : Use reference compounds (e.g., celecoxib for COX-2 assays) and internal controls.
- Statistical rigor : Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate true activity from noise .
Q. What analytical methods resolve discrepancies in stability studies (e.g., degradation vs. isomerization)?
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidative stress (H2O2).
- HPLC-DAD/HRMS : Track degradation products (e.g., oxidation at the pyrazolo N1 position).
- Chiral HPLC : Detect racemization if stereocenters are present .
Methodological Resources
- Spectral libraries : CRC Handbook, SDBS for NMR/IR reference data.
- Software : MestReNova (NMR analysis), Mercury (X-ray visualization), PyMOL (docking studies).
- Databases : PubChem (bioactivity), ChEMBL (SAR), DrugBank (pharmacology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
